An In-depth Technical Guide to 3-(Pyridin-2-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-(Pyridin-2-yl)propanal: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(Pyridin-2-yl)propanal, a pyridine-containing aldehyde, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. The presence of the pyridine ring, a common motif in a vast array of pharmaceuticals, coupled with the reactive aldehyde functionality, makes this compound a valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of 3-(pyridin-2-yl)propanal, including its nomenclature, chemical and physical properties, synthesis methodologies, and its applications as a precursor to novel therapeutic agents. Particular emphasis is placed on the scientific rationale behind synthetic strategies and the importance of this scaffold in modern drug discovery.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the IUPAC name and common synonyms for 3-(pyridin-2-yl)propanal.
IUPAC Name: 3-pyridin-2-ylpropanal[1]
Synonyms:
-
2-Pyridinepropanal
-
3-(2-Pyridyl)propanal[2]
-
3-pyridin-2-ylpropionaldehyde[2]
-
3-(2-pyridinyl)propaldehyde[2]
Molecular Structure:
Caption: 2D structure of 3-(Pyridin-2-yl)propanal.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its handling, reaction optimization, and formulation. The following table summarizes the key properties of 3-(pyridin-2-yl)propanal.
| Property | Value | Source |
| Molecular Formula | C8H9NO | [3] |
| Molecular Weight | 135.16 g/mol | [3] |
| CAS Number | 2057-32-1 | [3] |
| Boiling Point | 81-91 °C at 2 Torr (for 3-(pyridin-3-yl)propanal) | [4] |
| Purity | Min. 95% (typical commercial grade) | [3] |
Synthesis Methodologies
The synthesis of 3-(pyridin-2-yl)propanal can be approached through several routes, primarily involving the functionalization of a pre-existing pyridine ring or the construction of the pyridine ring itself. A common and logical approach involves the oxidation of the corresponding alcohol, 3-(pyridin-2-yl)propan-1-ol.
Oxidation of 3-(Pyridin-2-yl)propan-1-ol
This method is a standard and reliable way to prepare aldehydes from primary alcohols. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
Reaction Scheme:
Caption: Oxidation of 3-(pyridin-2-yl)propan-1-ol.
Experimental Protocol (Conceptual):
-
Dissolution: Dissolve 3-(pyridin-2-yl)propan-1-ol in a suitable anhydrous solvent (e.g., dichloromethane for PCC oxidation, or dimethyl sulfoxide for Swern oxidation) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidizing Agent:
-
For Pyridinium Chlorochromate (PCC) Oxidation: Add PCC to the solution in one portion while stirring at room temperature. The causality here is that PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation.
-
For Swern Oxidation: Cool the solution to a low temperature (typically -78 °C) and add oxalyl chloride dropwise, followed by the addition of dimethyl sulfoxide (DMSO). After a short stirring period, add a hindered base such as triethylamine. The low temperature is crucial to control the reactivity of the intermediate species and prevent side reactions.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
For PCC Oxidation: Dilute the reaction mixture with an appropriate solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
For Swern Oxidation: Quench the reaction with water and extract the product with an organic solvent.
-
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 3-(pyridin-2-yl)propanal.
Self-Validation: The purity of the final product should be assessed by NMR spectroscopy and mass spectrometry to confirm the structure and absence of starting material or over-oxidized by-products.
Chemical Reactivity and Applications in Drug Discovery
The chemical reactivity of 3-(pyridin-2-yl)propanal is dominated by the aldehyde functional group and the pyridine ring. The aldehyde can undergo a wide range of reactions, including nucleophilic addition, condensation, and oxidation/reduction, making it a versatile synthetic intermediate.
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its presence can enhance aqueous solubility, provide a site for hydrogen bonding, and modulate the pharmacokinetic properties of a molecule.
Role as a Synthetic Intermediate
3-(Pyridin-2-yl)propanal serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be used in the synthesis of various heterocyclic systems and as a precursor to amines, alcohols, and carboxylic acids with a pyridin-2-yl moiety.
Example Application Workflow: Synthesis of a Hypothetical Bioactive Amine
Caption: Reductive amination of 3-(pyridin-2-yl)propanal.
This workflow, known as reductive amination, is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and widely used in the synthesis of drug candidates.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (CHO): A characteristic singlet or triplet in the downfield region, typically around δ 9.5-10.0 ppm.
-
Pyridine Protons: A set of multiplets in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns for a 2-substituted pyridine.
-
Aliphatic Protons (CH2CH2): Two multiplets in the upfield region (δ 2.5-3.5 ppm), likely showing coupling to each other and to the adjacent protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 190-205 ppm.
-
Pyridine Carbons: Signals in the aromatic region (δ 120-150 ppm).
-
Aliphatic Carbons (CH2CH2): Signals in the upfield region (δ 20-50 ppm).
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.
-
C=C and C=N Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic).
Safety and Handling
As a chemical intermediate, 3-(pyridin-2-yl)propanal should be handled with appropriate safety precautions in a laboratory setting. While specific toxicity data for this compound is limited, information for related pyridine aldehydes and general aldehydes can provide guidance.
GHS Hazard Classification (Predicted based on related compounds):
-
Acute Toxicity, Oral (Harmful): Based on data for 3-(pyridin-3-yl)propanal[5].
-
Skin Corrosion/Irritation (Causes skin irritation): Based on data for 3-(pyridin-3-yl)propanal[5].
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation): Based on data for 3-(pyridin-3-yl)propanal[5].
-
Sensitisation: It has been identified as a sensitizer, which can cause the skin to react to UV light[3].
Handling Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Conclusion
3-(Pyridin-2-yl)propanal is a valuable and versatile chemical intermediate for researchers and scientists in the field of drug development. Its combination of a reactive aldehyde group and a pharmaceutically relevant pyridine scaffold makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. As the quest for novel and more effective drugs continues, the importance of such well-defined chemical building blocks will undoubtedly grow.
References
-
3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798. PubChem. [Link]
-
3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412. PubChem. [Link]
-
3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
(3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. [Link]
-
3-(PYRIDIN-2-YL)PROPANAL | 2057-32-1. PubChem. [Link]
-
3-(Pyridin-3-yl)propanal Safety and Hazards. PubChem. [Link]
-
3-(Pyridin-2-YL)propanal Names and Identifiers. PubChem. [Link]
Sources
- 1. 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 3-(Pyridin-2-yl)propanal | CymitQuimica [cymitquimica.com]
- 4. 3-(Pyridin-3-yl)propanal ,98% CAS#: 1802-16-0 [m.chemicalbook.com]
- 5. 3-(Pyridin-3-yl)propanal | C8H9NO | CID 11105412 - PubChem [pubchem.ncbi.nlm.nih.gov]
